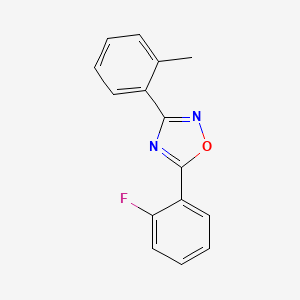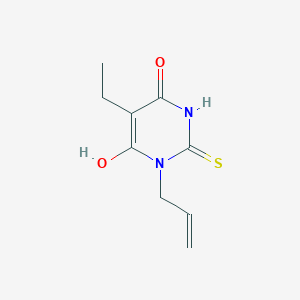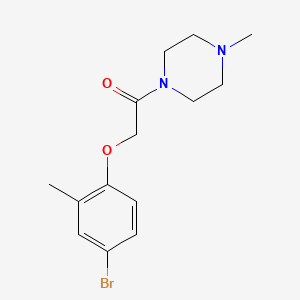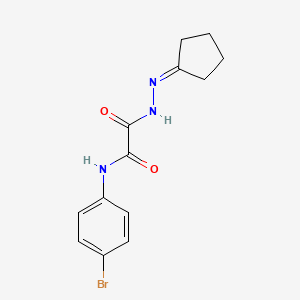![molecular formula C18H24N4O2S B5097174 5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B5097174.png)
5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .
Métodos De Preparación
The synthesis of 5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide typically involves the cyclization of phenylhydrazone derivatives followed by various functionalization steps. The most common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is being explored for its potential therapeutic benefits in treating various diseases, including cardiovascular and neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it can inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .
Comparación Con Compuestos Similares
Similar compounds include other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide
Propiedades
IUPAC Name |
5-[6-(cyclopentylamino)pyridazin-3-yl]-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-3-19-25(23,24)17-12-14(9-8-13(17)2)16-10-11-18(22-21-16)20-15-6-4-5-7-15/h8-12,15,19H,3-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNRGUDWFKQAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5097100.png)
amino]-N-(4-iodo-2-methylphenyl)benzamide](/img/structure/B5097108.png)
![3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B5097109.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5097123.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5097131.png)
![8-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5097142.png)


![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5097171.png)
![4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5097180.png)
![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5097187.png)


